6-(3-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Description
6-(3-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a triazolopyrimidine derivative characterized by a fused bicyclic structure comprising a pyrimidine ring and a 1,2,4-triazole ring. Key structural features include:
- 5-Methyl group: Enhances steric and electronic effects, influencing reactivity and binding to biological targets.
- 7-Hydroxy group: Provides hydrogen-bonding capacity, often critical for interactions with enzymes or receptors.
This compound belongs to a broader class of triazolopyrimidines, which are extensively studied for their pharmacological and agrochemical applications, including kinase inhibition, antimicrobial activity, and coordination chemistry with transition metals .
Properties
IUPAC Name |
6-[(3-chlorophenyl)methyl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-8-11(6-9-3-2-4-10(14)5-9)12(19)18-13(17-8)15-7-16-18/h2-5,7H,6H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNMTBLZBYPHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the annulation of a pyrimidine moiety to a triazole ring. One common method includes the reaction of 3-chlorobenzyl chloride with 5-methyl-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and scalability. This often involves the use of continuous flow reactors to ensure consistent quality and yield. The reagents are fed into the reactor at controlled rates, and the reaction mixture is continuously stirred and heated to the desired temperature .
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and alkylation reactions are common, where the chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in DMF for alkylation reactions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted triazolopyrimidines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds with similar structures to 6-(3-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol showed potent activity against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial DNA synthesis or cell wall formation, making these compounds potential candidates for antibiotic development .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells. This property suggests its potential use in treating conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
There is emerging evidence supporting the anticancer activity of triazolo-pyrimidine derivatives. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models. The specific pathways involved include the modulation of cell cycle regulators and apoptosis-related proteins .
Agricultural Applications
Herbicidal Activity
Triazolo-pyrimidine derivatives have been studied for their herbicidal properties. Compounds similar to this compound have demonstrated phytotoxic effects on various weed species. A study found that certain derivatives inhibited the growth of Scenedesmus cells, indicating potential as herbicides or plant growth regulators .
Plant Growth Regulators
In addition to herbicidal applications, these compounds may serve as plant growth regulators. They have been shown to enhance chlorophyll content and promote root development in several plant species under controlled conditions .
Material Science Applications
Polymer Chemistry
The incorporation of triazolo-pyrimidine structures into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties. Studies indicate that polymers containing these moieties exhibit improved resistance to thermal degradation compared to traditional polymers .
Sensors and Catalysts
Research has also highlighted the potential use of triazolo-pyrimidine derivatives as sensors for detecting metal ions or as catalysts in organic reactions. Their unique electronic properties facilitate interactions with target molecules, making them suitable for sensor applications .
Summary Table of Applications
| Field | Application | Findings/Comments |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Significant activity against various bacteria; potential for antibiotic development. |
| Anti-inflammatory Properties | Inhibition of pro-inflammatory cytokines; potential treatment for inflammatory diseases. | |
| Anticancer Potential | Induces apoptosis in cancer cells; inhibits tumor growth in models. | |
| Agricultural | Herbicidal Activity | Inhibits growth of weed species; potential as herbicides or plant growth regulators. |
| Plant Growth Regulators | Enhances chlorophyll content and root development in plants. | |
| Material Science | Polymer Chemistry | Improved thermal stability and mechanical properties in polymer matrices. |
| Sensors and Catalysts | Effective in detecting metal ions; useful as catalysts in organic reactions. |
Mechanism of Action
The mechanism of action of 6-(3-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s antibacterial, antifungal, antiviral, and anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of structurally related analogs:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Insights from Comparisons
Position 6 Substituents :
- The 3-chlorobenzyl group in the target compound confers higher lipophilicity (predicted LogP ~2.5) compared to bromine (LogP 0.917) or methyl groups. This enhances blood-brain barrier penetration, relevant for neuroactive compounds .
- Fluorinated or chlorinated aryl groups (e.g., 2,4,6-trifluorophenyl) improve metabolic stability but reduce aqueous solubility .
Position 7 Functional Groups: Hydroxyl vs. Hydrazinyl: The 7-OH group in the target compound supports hydrogen bonding (e.g., with ATP-binding pockets in kinases), while 7-NHNH₂ enables covalent modifications or chelation . Keto vs.
Biological Activity :
Q & A
Q. What are the established synthetic routes for 6-(3-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol?
The synthesis typically involves cyclocondensation reactions between substituted pyrazoles or triazoles and β-dicarbonyl derivatives. For example:
- Step 1 : React 3-amino-5-methyl-1,2,4-triazole with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions to form the triazolopyrimidine core .
- Step 2 : Introduce the 3-chlorobenzyl group via nucleophilic substitution or Suzuki coupling. For instance, reacting the core with 3-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .
Q. What analytical methods are critical for characterizing this compound?
- Structural confirmation : Use and NMR to verify substituent positions and purity. For example, the 3-chlorobenzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm .
- Purity assessment : HPLC (C18 column, methanol/water gradient) with UV detection at 254 nm. A retention time of 8.2 min is typical for this compound .
- Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 305.1) confirms molecular weight .
Q. What preliminary biological activities have been reported for triazolopyrimidine derivatives?
Triazolopyrimidines exhibit diverse activities depending on substituents:
| Substituent | Bioactivity | Reference |
|---|---|---|
| 3-Chlorobenzyl | Enzyme inhibition (e.g., kinases) | |
| Thioether groups | Anticancer (IC₅₀: 2–10 μM) | |
| Hydroxyl group (C7) | Antioxidant properties |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Catalyst screening : Use TMDP (tetramethyldiaminophosphine) in water/ethanol (1:1 v/v) to enhance cyclization efficiency (yield increases from 45% to 72%) .
- Solvent effects : DMF improves solubility of hydrophobic intermediates, while THF minimizes side reactions during benzylation .
- Temperature control : Maintain 80°C during benzylation to avoid decomposition of the triazolopyrimidine core .
Q. How do structural modifications influence bioactivity and pharmacokinetics?
- Substituent effects :
- 3-Chlorobenzyl : Enhances lipophilicity (logP: 2.8) and blood-brain barrier permeability .
- C5-Methyl group : Reduces metabolic degradation (t₁/₂ increases from 1.5 to 4.2 hours in hepatic microsomes) .
- SAR studies : Replace the hydroxyl group with a methoxy group to improve oral bioavailability (F%: 22% → 58%) but reduce antioxidant activity .
Q. How to resolve contradictions in reported bioactivity data?
- Case study : Discrepancies in kinase inhibition (IC₅₀: 0.5 μM vs. 5 μM) may arise from assay conditions (e.g., ATP concentration). Validate using standardized protocols (e.g., 10 μM ATP, 37°C) .
- Data normalization : Compare results against positive controls (e.g., staurosporine for kinase assays) to minimize inter-lab variability .
Q. What computational tools are effective for predicting target interactions?
- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (binding energy ≤ −8.5 kcal/mol suggests high affinity) .
- ADME prediction : SwissADME predicts moderate solubility (LogS: −4.2) and high gastrointestinal absorption (BOILED-Egg model) .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Synthesis
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Core | 3-Amino-triazole + β-ketoester | 65% | 95% |
| Benzyl | 3-Chlorobenzyl chloride, DMF, 80°C | 78% | 98% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
